An In-depth Technical Guide to the Physicochemical Properties of Ethyl Brevifolincarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Brevifolincarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl brevifolincarboxylate. The information is compiled from computational models and predictive data, offering valuable insights for research and development purposes. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of Ethyl Brevifolincarboxylate
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₈ | PubChem[1] |
| Molecular Weight | 320.25 g/mol | PubChem[1] |
| Exact Mass | 320.05321734 Da | PubChem[1] |
| Monoisotopic Mass | 320.05321734 Da | PubChem[1] |
| Topological Polar Surface Area | 130 Ų | PubChem[1] |
| Heavy Atom Count | 23 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Table 2: Predicted Lipophilicity, Solubility, and Acidity
| Property | Value | Source |
| XlogP3 (Octanol-Water Partition Coefficient) | 0.3 | PubChem[1] |
| Water Solubility | 1.57 g/L | ALOGPS[2] |
| logS | -2.3 | ALOGPS[2] |
| pKa (Strongest Acidic) | 6.69 | ChemAxon[2] |
| pKa (Strongest Basic) | -6.7 | ChemAxon[2] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of a compound can be determined by monitoring the pH of a solution as a titrant of known concentration is added.
Materials and Equipment:
-
Calibrated pH meter with a combined pH electrode
-
Potentiometer
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel (beaker)
-
Ethyl brevifolincarboxylate sample
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[3]
-
Sample Preparation: Prepare a sample solution of Ethyl brevifolincarboxylate (e.g., 1 mM).[3]
-
Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[3]
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[3]
-
Titration: Place the reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments of the titrant.[3]
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[3]
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the resulting titration curve.[4][5]
-
Replication: Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.[3]
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and a highly reliable method for determining the LogP of a compound.[2][6]
Materials and Equipment:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Ethyl brevifolincarboxylate sample
-
n-Octanol (reagent grade)
-
Purified water
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Addition: Dissolve a known amount of Ethyl brevifolincarboxylate in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the separatory funnel containing the n-octanol-sample mixture.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[7]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of Ethyl brevifolincarboxylate in each phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[8]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]
Visualizations
The following diagrams illustrate a potential signaling pathway for a related compound and workflows for the experimental protocols described above.
Figure 1: Workflow for pKa Determination.
Figure 2: Workflow for LogP Determination.
Figure 3: Proposed Vasorelaxant Signaling Pathway.
References
- 1. Ethyl brevifolincarboxylate | C15H12O8 | CID 5487248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. study.com [study.com]
- 6. acdlabs.com [acdlabs.com]
- 7. enamine.net [enamine.net]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
